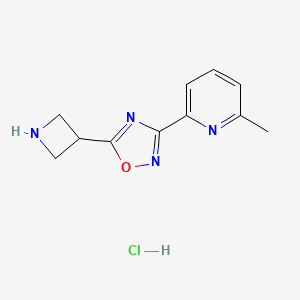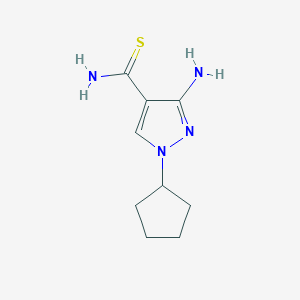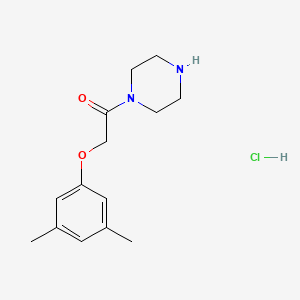
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)-6-methylpyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)-6-methylpyridine hydrochloride, also known as 2-Azetidinone, is an organic compound belonging to the class of heterocyclic compounds. It is an important synthetic intermediate and has been used in many areas of research. This compound is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fine chemicals. It is also used in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Screening : Compounds bearing 1,3,4-oxadiazole and azetidinone derivatives linked to quinoline and pyridine nuclei have been synthesized and shown to possess significant antimicrobial activity against a variety of bacterial and fungal strains. This includes activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014; Dodiya, Shihory, & Desai, 2012).
Anticancer Activity
- Antitumor Applications : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been explored for their potential antitumor activity. In vitro assessments have shown promising results, with certain compounds displaying good potency against a panel of 12 cell lines, suggesting their potential as anticancer agents (Maftei et al., 2016).
Chemical Synthesis and Characterization
- Synthetic Approaches : Research has been conducted on the synthesis and characterization of azetidinone and oxadiazole derivatives, providing insights into their chemical properties and the potential for further modification to enhance their biological activities. This includes detailed synthetic routes and the use of various spectroscopic techniques for compound characterization (Karimi & Långström, 2002).
properties
IUPAC Name |
5-(azetidin-3-yl)-3-(6-methylpyridin-2-yl)-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.ClH/c1-7-3-2-4-9(13-7)10-14-11(16-15-10)8-5-12-6-8;/h2-4,8,12H,5-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCSMIPNYUWPNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NOC(=N2)C3CNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)-6-methylpyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride](/img/structure/B1378487.png)



